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Compound of Interest

Compound Name: Antibacterial agent 119

Cat. No.: B15614705

Technical Support Center: TL-119 Structure

Welcome to the technical support center for the peptide lactone antibiotic TL-119. This
resource is designed for researchers, scientists, and drug development professionals to
address and resolve a known discrepancy in the chemical structure of TL-119 (also known as
A-3302-B).

Frequently Asked Questions (FAQS)

Q1: I have synthesized TL-119 based on the initially reported structure, but my analytical data
does not match the data for the natural product. What could be the reason for this?

Al: A key discrepancy exists between the originally proposed structure of TL-119 and its actual
structure, as confirmed through total synthesis. If your synthetic compound's physicochemical
and biological properties do not align with those of natural TL-119, it is highly probable that you
have synthesized the originally, and incorrectly, proposed structure. The error in the initial
structure elucidation was a subtle but critical one related to the stereochemistry of an amino
acid residue.

Q2: What is the specific structural difference between the originally proposed and the revised,
correct structure of TL-119?

A2: The discrepancy lies in the configuration of the threonine residue. The originally proposed
structure contained an L-threonine residue. However, subsequent chemical synthesis and re-
examination of the natural product confirmed that TL-119 actually contains a D-allo-threonine
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residue.[1] This change in stereochemistry significantly impacts the molecule's three-
dimensional shape and, consequently, its biological activity and analytical profile.

Q3: My mass spectrometry data for my synthetic TL-119 seems correct. Why doesn't it show
the structural discrepancy?

A3: Standard mass spectrometry determines the molecular weight and fragmentation pattern of
a molecule. Since L-threonine and D-allo-threonine are stereoisomers, they have the exact
same mass. Therefore, mass spectrometry alone is insufficient to distinguish between the
originally proposed and the revised structure of TL-119. More advanced techniques that are
sensitive to the three-dimensional arrangement of atoms, such as NMR spectroscopy and
circular dichroism, are required.

Q4: How does the structural revision from L-threonine to D-allo-threonine affect the biological
activity of TL-119?

A4: The specific stereochemistry of amino acid residues in a peptide antibiotic is often crucial
for its interaction with its biological target. The synthesis of the originally proposed structure of
TL-119 resulted in a compound with different biological activity compared to the natural
product.[1] This underscores the importance of the correct D-allo-threonine configuration for the
intended antibacterial effects of TL-119.

Troubleshooting Guide

This guide provides a systematic approach for researchers to determine if they are working
with the correct, revised structure of TL-119.

Step 1: Initial Assessment of Analytical Data

If you have synthesized what you believe to be TL-119, and you observe discrepancies
between your analytical data and the data reported for the natural product, particularly in
spectroscopic data sensitive to stereochemistry, you should suspect an issue with the
stereochemistry of the threonine residue.

Step 2: Comparative Data Analysis
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The following table summarizes the key differences between the originally proposed and the

revised structures of TL-119. Use this table to compare your experimental data.

Characteristic

Originally Proposed
Structure

Revised (Correct)
Structure

Significance

Threonine Residue

L-Threonine

D-allo-Threonine

This is the core

discrepancy.

Molecular Formula

C42H57N709[2][3]

C42H57N709[2][3]

Identical; MS alone is

insufficient.

Molecular Weight

~803.9 g/mol [2]

~803.9 g/mol [2]

Identical; MS alone is

insufficient.

NMR Spectroscopy

Expected specific
chemical shifts and
coupling constants for
L-Thr.

Different chemical

shifts and coupling

constants for D-aThr.

[1]

Key for distinguishing

isomers.

Circular Dichroism

Expected specific

spectral signature.

Different spectral
signature from the L-
Thr containing
peptide.[1]

Highly sensitive to

stereochemistry.

Biological Activity

Different from natural
TL-119.[1]

Matches natural TL-
119.[1]

Confirms the correct

structure.

Step 3: Experimental Verification

To definitively resolve the structural discrepancy, the following experimental protocols are

recommended.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To distinguish between the L-threonine and D-allo-threonine containing peptides.

o Methodology:
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o Dissolve a high-purity sample of the synthetic TL-119 in a suitable deuterated solvent
(e.g., DMSO-d6 or CDCI3/CD30D mixture).

o Acquire high-resolution 1D *H NMR and 2D NMR spectra (e.g., COSY, TOCSY,
NOESY/ROESY, and HSQC/HMBC).

o Pay close attention to the chemical shifts and coupling constants of the a- and [3-protons
of the threonine residue. The different spatial arrangement of the methyl and hydroxyl
groups in D-allo-threonine compared to L-threonine will result in distinct NMR parameters.

o Utilize 2D NOESY or ROESY spectra to identify through-space correlations. The spatial
proximities of the threonine protons to other residues in the peptide backbone will differ
between the two stereoisomers.

o Compare the obtained spectra with published data for the revised structure of TL-119 if
available, or with a synthetic standard of the revised structure.

Circular Dichroism (CD) Spectroscopy

» Objective: To compare the secondary structure and overall chirality of the synthetic peptide
with the natural product.

o Methodology:

o Prepare solutions of the synthetic TL-119 and, if possible, the natural product in a suitable
solvent (e.g., methanol or acetonitrile).

o Record the CD spectra in the far-UV region (typically 190-250 nm).

o The CD spectrum is highly sensitive to the overall three-dimensional structure of the
peptide, which is influenced by the stereochemistry of its constituent amino acids.

o Asignificant difference in the shape and magnitude of the CD spectra between the
synthetic and natural products would provide strong evidence of a stereochemical
discrepancy.[1]
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Visualizing the Workflow and Structural
Discrepancy

The following diagrams illustrate the logical workflow for troubleshooting the TL-119 structure
and the key structural difference.
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Workflow for Resolving TL-119 Structural Discrepancy

Problem Identification

Synthesis of Proposed TL-119 Structure

:

Analytical Data Mismatch with Natural Product

heck MW

Investigation

Mass Spectrometry Analysis

MW Correct, Check Stereochemistry

NMR Spectroscopy (1D & 2D)

Confirm 3D Structure

Circular Dichroism Spectroscopy

Data Mismatch Data Match

Conclusion

Structure is Incorrect (L-Threonine) Structure is Correct (D-allo-Threonine)

Click to download full resolution via product page

Caption: Troubleshooting workflow for TL-119 structure.
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Key Structural Discrepancy in TL-119

Peptide Backbone Peptide Backbone Different Stereochemistry at a and 3 carbons
L-Threonine D-allo-Threonine
a-carbon a-carbon
—H | —coon | — NH2 | — CH(OH)CH3 —H | —coow | —NH2 | — CH(OH)CH3

Click to download full resolution via product page

Caption: L-Threonine vs. D-allo-Threonine in TL-119.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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